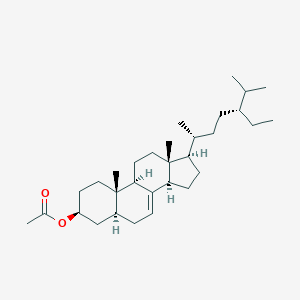

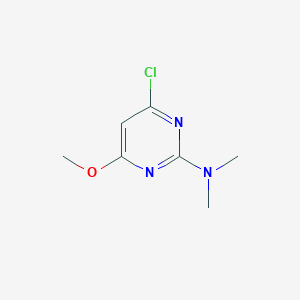

4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺

描述

Synthesis Analysis

The synthesis of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives often involves nucleophilic displacement of chloride in the pyrimidine heterocyclic ring. For example, Jafar et al. (2017) synthesized antifungal derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine by nucleophilic displacement, identifying the compounds through techniques such as TLC, IR, 1H-NMR, 13C-NMR spectrophotometers, and elemental analysis (Jafar et al., 2017).

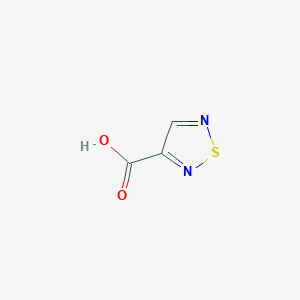

Molecular Structure Analysis

The molecular structure of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives has been elucidated using various spectroscopic methods. Sammes and Yip (1979) isolated both 4-iminiopyran salts and pyridinium salts in reactions involving primary amines, providing insights into the compound's molecular structure through IR, 1H NMR, and mass spectra analysis (Sammes & Yip, 1979).

Chemical Reactions and Properties

The chemical reactivity of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives towards primary and heterocyclic amines has been explored. Farouk et al. (2021) investigated the chemical behavior of a related compound, leading to the synthesis of Schiff bases and other nitrogen heterocyclic compounds, demonstrating the compound's versatility in chemical reactions (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. While specific studies on these properties were not found, general trends can be inferred from the compound's structural characteristics and synthesis conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are essential for understanding the compound's behavior in different environments. Studies by Ogurtsov and Rakitin (2021) on related pyrazolo[3,4-d]pyrimidines hint at the potential chemical properties of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, emphasizing their pharmacological relevance (Ogurtsov & Rakitin, 2021).

科学研究应用

抗真菌应用

“4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺”及其衍生物已被发现具有显著的抗真菌作用 . 这些化合物已被合成并针对真菌如曲霉菌和黑曲霉进行测试 . 结果表明,与黑曲霉相比,曲霉菌受这些化合物抗真菌特性的影响更大 .

杂环化合物的合成

该化合物已被用于合成各种杂环化合物 . 这些杂环化合物是通过嘧啶杂环中氯取代物的亲核取代反应合成的 .

生物活性研究

这些新化合物的生物活性已得到研究 . 合成的化合物通过薄层色谱技术、红外光谱仪、1H-NMR和13C-NMR光谱仪等不同的方法进行鉴定 .

抗真菌剂的开发

合成的二甲基嘧啶衍生物具有生物活性,并已发展成为有用的抗真菌剂 . 这表明“4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺”在开发新型抗真菌药物方面具有潜力。

药物化学研究

作用机制

安全和危害

属性

IUPAC Name |

4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-11(2)7-9-5(8)4-6(10-7)12-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMVSOQQUQLZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353266 | |

| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13012-26-5 | |

| Record name | 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine as an antifungal agent on its own?

A: Research suggests that 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine itself might not be a potent antifungal agent. While the provided studies use it as a precursor for synthesizing novel derivatives, they report that Candida albicans and Candida glabrata isolates showed resistance to this compound. []

Q2: What modifications to 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have been explored to enhance its antifungal activity, and what were the outcomes?

A: Researchers have investigated the impact of incorporating various heterocyclic compounds into the structure of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine to improve its antifungal properties. Specifically, they synthesized derivatives containing benzo[d]thiazole, 1,2,3-selenadiazole, and 1,2,3-thiadiazole moieties. [] These modifications showed some success, with the derivative containing a benzo[d]thiazole group exhibiting stronger antifungal activity against Aspergillus terreus compared to the unmodified compound. [] This suggests that incorporating specific heterocyclic structures onto the pyrimidine ring might hold promise for developing more potent antifungal agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)